Noroxyclothepin decanoate

Descripción

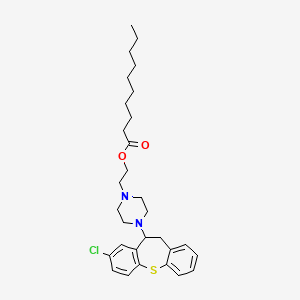

Noroxyclothepin decanoate is a long-acting neuroleptic compound derived from the parent molecule noroxyclothepin, modified by esterification with a decanoate (10-carbon fatty acid) chain. This modification prolongs its pharmacological activity by slowing hydrolysis and release into systemic circulation, enabling sustained therapeutic effects. First studied in the 1970s, it exhibits potent central nervous system (CNS) activity, influencing brain function, heart rate, respiration, and thermoregulation in animal models . Its primary mechanism involves dopamine receptor antagonism, common to neuroleptics, but with extended duration due to the decanoate ester’s lipophilicity.

Propiedades

Número CAS |

41931-83-3 |

|---|---|

Fórmula molecular |

C30H41ClN2O2S |

Peso molecular |

529.2 g/mol |

Nombre IUPAC |

2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl decanoate |

InChI |

InChI=1S/C30H41ClN2O2S/c1-2-3-4-5-6-7-8-13-30(34)35-21-20-32-16-18-33(19-17-32)27-22-24-11-9-10-12-28(24)36-29-15-14-25(31)23-26(27)29/h9-12,14-15,23,27H,2-8,13,16-22H2,1H3 |

Clave InChI |

XGFMSHCXHQAOSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

SMILES canónico |

CCCCCCCCCC(=O)OCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

8-chloro-10-(4-(2-decanoyloxyethyl)piperazino)- 10,11-dihydrodibenzo(b,f)thiepin noroxyclothepin decanoate VUFB-9976 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Pharmacokinetic Comparisons

Noroxyclothepin decanoate shares structural similarities with other esterified pharmaceuticals, particularly nandrolone decanoate (Deca Durabolin), a widely used anabolic steroid. Both compounds utilize a decanoate ester to prolong bioavailability, but their therapeutic applications diverge sharply:

Key Insight: While both leverage decanoate for sustained release, their parent molecules dictate distinct biological pathways. This compound’s neuroleptic effects contrast with nandrolone decanoate’s anabolic-androgenic profile, illustrating how esterification strategies serve diverse therapeutic goals.

Functional Comparisons with Other Decanoate Esters

Ethyl decanoate, a volatile compound used in flavor chemistry, highlights the versatility of decanoate esters. Unlike pharmaceutical esters, ethyl decanoate’s short-chain ethanol group enables rapid evaporation, making it unsuitable for sustained-release applications but valuable in food and fragrance industries .

Dodecanoate (laurate) and undecanoate derivatives, studied in C. elegans chemosensation, demonstrate biological activity tied to chain length. Decanoate (C10) triggers distinct neuronal responses compared to shorter (nonanoate, C9) or longer (dodecanoate, C12) chains, underscoring the specificity of lipid-mediated signaling .

Research Findings and Clinical Implications

This compound’s Electrophysiological Effects

In a seminal 1973 study, this compound administered to rabbits induced dose-dependent reductions in brain electrical activity, prolonged sedation, and modulated heart rate and respiration. These effects persisted for days, confirming its long-acting profile .

Contrast with Nandrolone Decanoate’s Anabolic Profile

Nandrolone decanoate’s slow release supports steady anabolic effects, minimizing frequent injections. However, its androgenic side effects (e.g., virilization in women) limit its therapeutic window compared to neuroleptics like this compound, which prioritizes CNS modulation over systemic anabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.